Cas no 2413869-20-0 (methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)

Methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring both a tert-butoxycarbonyl (Boc) protected amine and a hydroxyl group, enhancing its utility in synthetic organic chemistry. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for peptide and heterocycle synthesis. The sterically hindered 2,2-dimethylcyclobutane scaffold contributes to controlled reactivity, while the methyl ester and hydroxyl groups offer further functionalization potential. This compound is particularly useful in medicinal chemistry for constructing constrained analogs and intermediates requiring selective protection strategies. Its well-defined structure ensures reproducibility in multi-step syntheses.
methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate structure
2413869-20-0 structure
商品名:methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
CAS番号:2413869-20-0
MF:C13H23NO5
メガワット:273.325424432755
CID:5674294
PubChem ID:165884797

methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2413869-20-0
    • methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
    • EN300-26665754
    • methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
    • インチ: 1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(16)18-6)7-8(15)12(13,4)5/h8,15H,7H2,1-6H3,(H,14,17)
    • InChIKey: HOTSILWSGLRYPL-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(C(=O)OC)(C1(C)C)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 273.15762283g/mol
  • どういたいしつりょう: 273.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 84.9Ų

methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26665754-0.5g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0 95.0%
0.5g
$1084.0 2025-03-20
Enamine
EN300-26665754-5.0g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0 95.0%
5.0g
$3273.0 2025-03-20
Enamine
EN300-26665754-0.25g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0 95.0%
0.25g
$1038.0 2025-03-20
Enamine
EN300-26665754-1.0g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0 95.0%
1.0g
$1129.0 2025-03-20
Enamine
EN300-26665754-10.0g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0 95.0%
10.0g
$4852.0 2025-03-20
Enamine
EN300-26665754-1g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0
1g
$1129.0 2023-09-12
Enamine
EN300-26665754-0.05g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0 95.0%
0.05g
$948.0 2025-03-20
Enamine
EN300-26665754-2.5g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0 95.0%
2.5g
$2211.0 2025-03-20
Enamine
EN300-26665754-0.1g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0 95.0%
0.1g
$993.0 2025-03-20
Enamine
EN300-26665754-10g
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
2413869-20-0
10g
$4852.0 2023-09-12

methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate 関連文献

methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylateに関する追加情報

Comprehensive Overview of methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate (CAS No. 2413869-20-0)

In the realm of synthetic organic chemistry, methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate (CAS No. 2413869-20-0) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This cyclobutane derivative is widely utilized in pharmaceutical research, peptide synthesis, and as a building block for complex molecular architectures. Its tert-butoxycarbonyl (Boc) protecting group and hydroxy functionality make it particularly valuable for selective reactions, aligning with modern trends in green chemistry and sustainable synthesis.

The compound’s CAS No. 2413869-20-0 is frequently searched in academic and industrial databases, reflecting its relevance in drug discovery and medicinal chemistry. Researchers often inquire about its synthesis protocol, solubility, and stability under various conditions, highlighting its practical importance. Recent advancements in catalysis and bioconjugation techniques have further amplified its utility, particularly in the design of targeted therapeutics and prodrugs.

From a structural perspective, the 2,2-dimethylcyclobutane core of this compound offers steric hindrance, which can be exploited to control regioselectivity and stereoselectivity in synthetic pathways. The presence of both carboxylate and hydroxyl groups allows for diverse functionalization, making it a multifunctional intermediate. This aligns with the growing demand for highly functionalized scaffolds in agrochemicals and materials science.

In the context of user search trends, queries such as "Boc-protected cyclobutane derivatives" or "applications of methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate" are increasingly common. These reflect the compound’s role in peptide coupling, enzyme inhibition studies, and biomimetic synthesis. Additionally, its compatibility with microwave-assisted synthesis and flow chemistry has garnered attention, as these methods reduce reaction times and improve yields—a priority for process optimization in industry.

Quality control and analytical characterization of CAS No. 2413869-20-0 are critical topics, with techniques like NMR spectroscopy, HPLC, and mass spectrometry being frequently discussed. The compound’s chiral purity is another area of focus, especially for applications in asymmetric synthesis. Furthermore, its storage conditions and handling precautions are often searched, underscoring the need for precise documentation in laboratory safety protocols.

As the pharmaceutical industry shifts toward fragment-based drug design, methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate serves as a valuable molecular fragment. Its rigid cyclobutane ring can enhance binding affinity and metabolic stability in drug candidates, addressing challenges in bioavailability and toxicity. This positions the compound at the intersection of cutting-edge research and industrial innovation.

In summary, methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate (CAS No. 2413869-20-0) is a highly versatile and scientifically relevant compound. Its applications span drug development, material science, and catalytic research, making it a subject of ongoing exploration. By addressing user queries and integrating trending topics like sustainable chemistry and process intensification, this overview aims to provide a comprehensive and SEO-optimized resource for researchers and industry professionals alike.

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